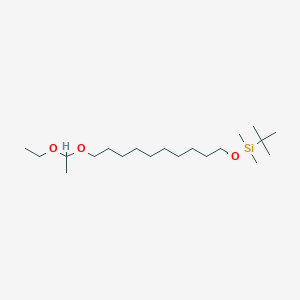![molecular formula C12H21ClS B14351170 2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 91883-31-7](/img/structure/B14351170.png)
2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[221]heptane is an organic compound characterized by a bicyclic structure with a sulfur-containing side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane with 2-chloroethanethiol under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, ethanol as solvent, reaction temperature around 60-80°C.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, reaction temperature around 25-50°C.
Reduction: Lithium aluminum hydride, ether as solvent, reaction temperature around 0-25°C.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various nucleophiles.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Applications De Recherche Scientifique
2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with nucleophiles and electrophiles due to the presence of the chloroethyl and sulfanyl groups. The compound can form covalent bonds with target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
1-Bromobicyclo[2.2.1]heptane: Similar bicyclic structure but with a bromine atom instead of a chloroethylsulfanyl group.
2-Chlorobicyclo[2.2.1]heptane: Similar bicyclic structure with a chlorine atom at a different position.
Propriétés
Numéro CAS |
91883-31-7 |
|---|---|
Formule moléculaire |
C12H21ClS |
Poids moléculaire |
232.81 g/mol |
Nom IUPAC |
2-(2-chloroethylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H21ClS/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13/h9-10H,4-8H2,1-3H3 |
Clé InChI |
KQOAPIJESJFEPI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)SCCCl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
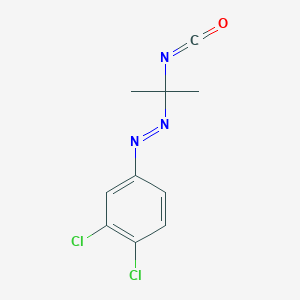
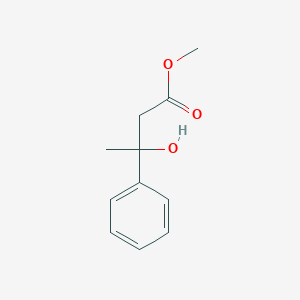

![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
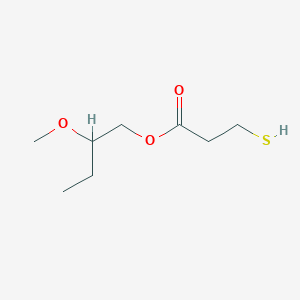
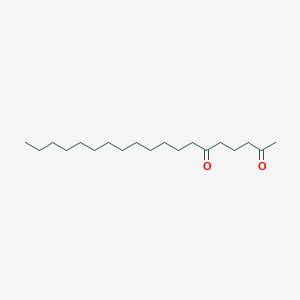
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
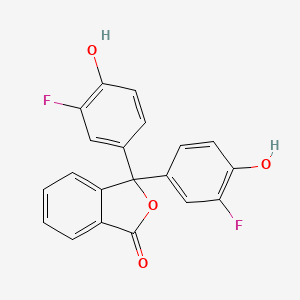
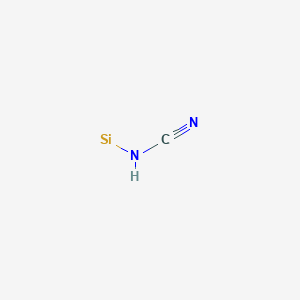
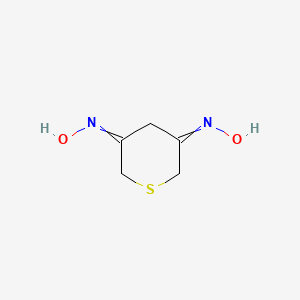
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
